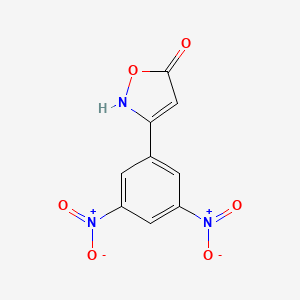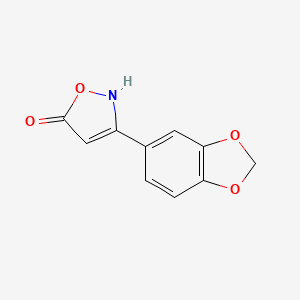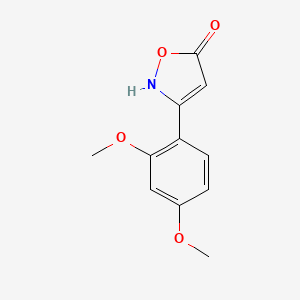
3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenol is a chemical compound which is a nitro derivative of phenol . It forms the core structure of some herbicides . It’s also used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol” are not available, similar compounds such as 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole have been synthesized through a simple method . The structures of energetic intermediate 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole and 3 were characterized by NMR (1H and 13C), infrared spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound and its derivatives are integral in synthesizing heterocyclic compounds, such as oxazines and benzoxazines, which have diverse applications ranging from material science to bioactive molecules. Sainsbury (1991) highlighted the synthesis and general reactions of oxazines, emphasizing the importance of oxazinium salts as electrophiles in these processes (Sainsbury, 1991).
Analytical Reagents
Hydroxytriazenes, including derivatives of the compound, have been utilized as analytical reagents for the spectrophotometric and complexometric determination of transition metal ions. Kumar et al. (2003) reviewed the application of hydroxytriazenes in determining metal ions, showcasing their use as metallochromic indicators (Kumar, Goswami, & Purohit, 2003).
Scintillator Materials
The compound's derivatives have been explored for use in plastic scintillators with polymethyl methacrylate, demonstrating their potential in improving scintillation efficiency and stability against thermal, light, and radiation damage. Salimgareeva and Kolesov (2005) reviewed the scintillation properties and the role of various luminescent dyes in these scintillators (Salimgareeva & Kolesov, 2005).
Protein Sequencing
Dinitrophenyl (DNP) derivatives, akin to the compound , have been continually used in protein sequencing due to their ability to facilitate the identification of amino acid sequences. Bhushan and Reddy (1989) discussed the application of DNP derivatives in thin-layer chromatography for protein sequencing, highlighting their significance in biomedical research (Bhushan & Reddy, 1989).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenol, have been known to interact with mitochondrial proteins, causing dose-dependent mitochondrial uncoupling .
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may also cause mitochondrial uncoupling, leading to rapid loss of atp as heat .
Biochemical Pathways
Similar compounds like 2,4-dinitrophenol are known to disrupt atp synthesis in mitochondria, affecting energy metabolism .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol are known to be orally bioavailable and metabolized through nitro reduction .
Result of Action
Compounds with similar structures, such as 2,4-dinitrophenol, are known to cause uncontrolled hyperthermia, leading to potential cell damage and death .
Action Environment
Similar compounds like 2,4-dinitrophenol are known to be heat-resistant and mechanically insensitive .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is mechanically insensitive and heat-resistant
Cellular Effects
Given its properties as a heat-resistant energetic material, it may have potential effects on cellular processes related to energy production and heat resistance .
Temporal Effects in Laboratory Settings
It is known that the compound is mechanically insensitive and heat-resistant , suggesting that it may have stable long-term effects on cellular function in in vitro or in vivo studies.
Propiedades
IUPAC Name |
3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBQGFJBPTEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)




